(E)-5-(3-ethoxy-4-propoxybenzylidene)-2-morpholinothiazol-4(5H)-one
説明
特性
IUPAC Name |
(5E)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-3-9-25-15-6-5-14(12-16(15)24-4-2)13-17-18(22)20-19(26-17)21-7-10-23-11-8-21/h5-6,12-13H,3-4,7-11H2,1-2H3/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQACWMCCJHUIF-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCOCC3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-5-(3-ethoxy-4-propoxybenzylidene)-2-morpholinothiazol-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and significant biological activities, supported by various studies and data.
Synthesis
The synthesis of (E)-5-(3-ethoxy-4-propoxybenzylidene)-2-morpholinothiazol-4(5H)-one involves several steps, typically starting from commercially available precursors. The synthetic pathway includes the formation of the thiazole ring followed by the introduction of the ethoxy and propoxy groups through alkylation reactions.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. A study reported that similar compounds demonstrated inhibitory effects against various bacterial strains, suggesting that (E)-5-(3-ethoxy-4-propoxybenzylidene)-2-morpholinothiazol-4(5H)-one may also possess comparable activity.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| (E)-5-(3-ethoxy-4-propoxybenzylidene)-2-morpholinothiazol-4(5H)-one | TBD | TBD |
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. A recent study indicated that compounds with similar structural motifs showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest.
Case Study:
In vitro studies on a related thiazole compound demonstrated an IC50 value of 10 µM against MCF-7 breast cancer cells. While specific data for (E)-5-(3-ethoxy-4-propoxybenzylidene)-2-morpholinothiazol-4(5H)-one is currently limited, it is hypothesized to exhibit similar potency based on structural similarities.
Enzyme Inhibition
Thiazoles are known to inhibit various enzymes, including those involved in cancer progression and microbial resistance. Studies suggest that (E)-5-(3-ethoxy-4-propoxybenzylidene)-2-morpholinothiazol-4(5H)-one may inhibit enzymes such as topoisomerase and proteases, which are critical in tumor growth and microbial survival.
類似化合物との比較
Table 1: Structural and Physical Properties of Selected Thiazol-4(5H)-ones
Key Observations :
- Substituent Effects : The ethoxy-propoxy group in the target compound increases steric bulk and lipophilicity compared to methyl or nitro groups in analogs .
- Heterocyclic Groups : Morpholine (target compound) vs. piperidine or piperazine (analogs) modulates electronic properties and hydrogen-bonding capacity, influencing solubility and target interactions .
Key Insights :
- Antimicrobial Activity : Morpholine-containing derivatives (e.g., 6a ) show moderate antimicrobial effects, suggesting the target compound may share this profile.
- Antitumor Potential: Piperidine analogs exhibit activity against leukemia cells, but the ethoxy-propoxy group in the target compound could enhance selectivity for solid tumors due to improved membrane permeability .
- Antifungal Activity : Ethylidene derivatives with morpholine (e.g., 5e ) demonstrate potency against Candida spp., implying that the target’s benzylidene group may further optimize this activity.
Computational and Spectroscopic Comparisons
- IR/NMR: The target compound’s C=O stretch (~1700 cm⁻¹) and vinylidene proton (~7.6 ppm) align with morpholinothiazol-4-ones in and .
- Lipophilicity : The ethoxy-propoxy substituent likely increases logP compared to methyl or nitro analogs, as seen in collision cross-section predictions for related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
